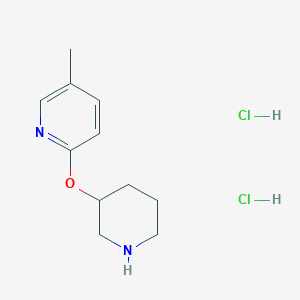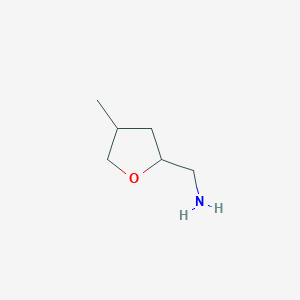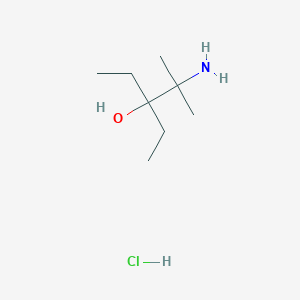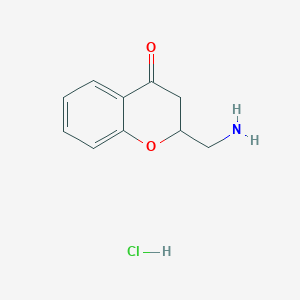![molecular formula C11H19Cl2N3 B3250972 1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride CAS No. 2060040-03-9](/img/structure/B3250972.png)
1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride
Overview
Description
1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3 and its molecular weight is 264.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release.
Mode of Action
This compound acts as a potent and selective antagonist of the α2-adrenergic receptor . By binding to this receptor, it prevents the normal signaling process, leading to changes in neurotransmitter release.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is slightly harmful to water, suggesting that environmental conditions could impact its stability and action .
Biochemical Analysis
Biochemical Properties
1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride is known to belong to a class of selective α2-adrenoceptor antagonists . This suggests that it may interact with α2-adrenoceptors, a type of G protein-coupled receptor found in various types of cells. The nature of these interactions typically involves the compound binding to the receptor, which can influence the receptor’s activity and modulate various biochemical reactions.
Cellular Effects
As an α2-adrenoceptor antagonist, this compound can influence cell function by modulating the activity of these receptors . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, α2-adrenoceptors are involved in the regulation of neurotransmitter release in the nervous system, so antagonists can affect neuronal communication.
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with α2-adrenoceptors . As an antagonist, it may bind to these receptors and prevent their activation by endogenous ligands. This can lead to changes in downstream signaling pathways, potentially influencing gene expression and other cellular processes.
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14;;/h1-2,4-5,13H,3,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIFJIXCJUIREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


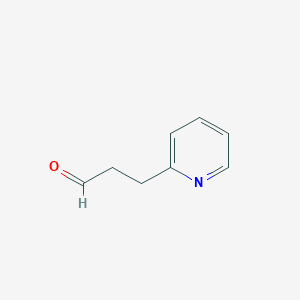
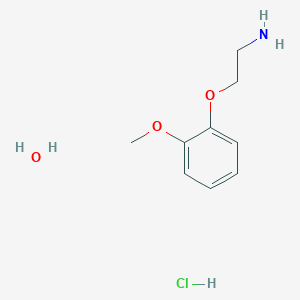
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)
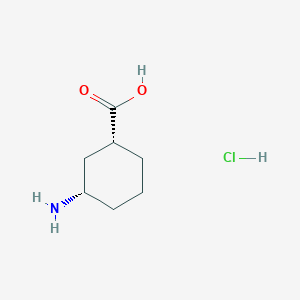
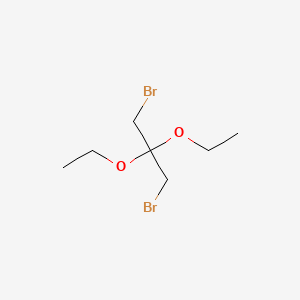
![benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B3250937.png)
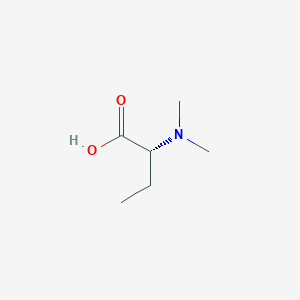
![7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B3250955.png)

